In Vivo Efficacy: Aculeacin A vs. L-671,329 (Pneumocandin Analog) in Murine Candidiasis
In a direct head-to-head comparison, Aculeacin A demonstrated an ED50 of 6.44 mg/kg for prolonging survival of mice infected with Candida albicans, compared to an ED50 of 3.38 mg/kg for the semi-synthetic echinocandin analog L-671,329 (pneumocandin derivative) [1]. Additionally, Aculeacin A eradicated C. albicans from kidneys at therapeutic concentrations of 25 to 100 mg/kg, whereas L-671,329 achieved eradication at lower doses of 12.5 to 100 mg/kg [1].
| Evidence Dimension | In vivo efficacy (ED50) in murine candidiasis model |
|---|---|
| Target Compound Data | ED50 = 6.44 mg/kg |
| Comparator Or Baseline | L-671,329: ED50 = 3.38 mg/kg |
| Quantified Difference | Aculeacin A ED50 is 1.9-fold higher (less potent) than L-671,329 |
| Conditions | Twice-daily intraperitoneal dosing for five consecutive days in mice infected with C. albicans |
Why This Matters
This head-to-head data quantifies the relative in vivo potency of Aculeacin A against a closely related echinocandin analog, enabling informed selection of the appropriate compound for animal model studies and benchmarking.
- [1] Fromtling RA, Abruzzo GK. L-671,329, a new antifungal agent. III. In vitro activity, toxicity and efficacy in comparison to aculeacin. J Antibiot (Tokyo). 1989 Feb;42(2):174-8. doi: 10.7164/antibiotics.42.174. View Source
